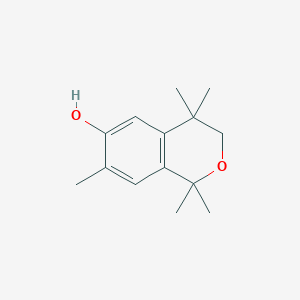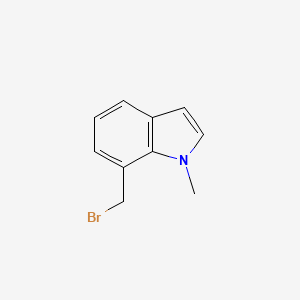
3-(2-Chloropropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropropyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropyl)quinazolin-4(3H)-one typically involves the reaction of 2-chloropropylamine with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-chloropropyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloropropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 2-chloropropyl group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted quinazolinones with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Quinazolinone derivatives, including 3-(2-Chloropropyl)quinazolin-4(3H)-one, have shown promise as therapeutic agents for treating diseases such as cancer, inflammation, and microbial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Chloropropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: A parent compound with a similar core structure but lacking the 2-chloropropyl group.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group instead of the 2-chloropropyl group.
6-Chloroquinazolin-4(3H)-one: A compound with a chlorine atom at the 6-position instead of the 2-position.
Uniqueness
3-(2-Chloropropyl)quinazolin-4(3H)-one is unique due to the presence of the 2-chloropropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and provide opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-(2-chloropropyl)quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8(12)6-14-7-13-10-5-3-2-4-9(10)11(14)15/h2-5,7-8H,6H2,1H3 |
Clé InChI |
PYCUVMRSRZKYOR-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=NC2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)





![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)


